molecular formula C9H12N2O7 B3056136 OHUrd CAS No. 69321-95-5

OHUrd

Cat. No.: B3056136
CAS No.: 69321-95-5
M. Wt: 260.20 g/mol
InChI Key: QXDXBKZJFLRLCM-UHFFFAOYSA-N
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Description

5-Hydroxyuridine, also known as OHUrd, is a purine nucleoside analogue. It is a derivative of uridine, where the hydroxyl group is attached to the fifth carbon of the uracil ring. This compound has garnered significant interest due to its potential antitumor activity and its role in various biochemical processes .

Scientific Research Applications

5-Hydroxyuridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyuridine typically involves the hydroxylation of uridine. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the selective hydroxylation at the fifth carbon position.

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxyuridine can be scaled up using biocatalytic processes. Enzymes such as uridine hydroxylase can be employed to catalyze the hydroxylation reaction efficiently. This method is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyuridine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert it back to uridine.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and substituted derivatives of uridine, which have different biological activities and applications.

Mechanism of Action

The mechanism of action of 5-Hydroxyuridine involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of protein synthesis and the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in RNA processing and modification pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyuridine is unique due to its specific hydroxylation at the fifth carbon, which imparts distinct biochemical properties. Unlike other derivatives, it has shown a broad spectrum of antitumor activity and is less toxic, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXBKZJFLRLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69321-95-5
Record name NSC117925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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